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For Researchers, Scientists, and Drug Development Professionals

Vanoxerine, also known by its developmental code GBR-12909, is a potent and selective

piperazine-based dopamine reuptake inhibitor (DRI).[1][2] Initially investigated for depression

and later for cocaine dependence, its multifaceted pharmacological profile has expanded its

application into cardiovascular and oncology research.[3][4][5] Vanoxerine binds to the

dopamine transporter (DAT) with an affinity approximately 50 times greater than that of

cocaine.[3] These notes provide an overview of its research applications, quantitative data, and

detailed experimental protocols.

Laboratory Suppliers of Vanoxerine (VNI/GBR-
12909)
Vanoxerine is available for research purposes from various chemical suppliers, typically as a

dihydrochloride salt, which offers enhanced water solubility and stability.[6] When ordering,

specify the required formulation (e.g., dihydrochloride salt or free base) and purity level

(typically ≥98% HPLC).

Prominent Suppliers Include:

AdooQ BioScience[7]

MedChemExpress[1][6]
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Hello Bio[3]

AbMole BioScience[2]

MedKoo Biosciences[8]

Tocris Bioscience[9]

Cayman Chemical[4]

TargetMol[10]

Storage and Handling:

Lyophilized Powder: Store at -20°C, desiccated. Stable for up to 36 months.[7]

Stock Solutions: Prepare stock solutions in appropriate solvents (e.g., water or DMSO).[3]

Store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated

freeze-thaw cycles.[1][7] Always equilibrate solutions to room temperature before use.[3]

Application Notes & Research Areas
Neuroscience Research: Dopamine Transporter (DAT)
Inhibition
Vanoxerine is a high-affinity antagonist for the dopamine transporter (DAT), making it an

invaluable tool for studying the dopaminergic system.[5] Its primary mechanism involves

blocking the reuptake of dopamine from the synaptic cleft, leading to a sustained, low-level

increase in extracellular dopamine. This is distinct from cocaine, which causes a rapid and

more transient spike.

Key Applications:

Modeling cocaine addiction and developing potential therapies.[2][3]

Investigating the role of dopamine signaling in Parkinson's disease and depression.

Studying the reversal of neuroadaptations caused by chronic psychostimulant use.[5]
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Cardiovascular Research: Multi-Ion Channel Blockade
Vanoxerine is a potent blocker of multiple cardiac ion channels, a characteristic that led to its

investigation as an antiarrhythmic agent.[8] Despite being a strong hERG potassium channel

blocker, it does not typically induce the proarrhythmic events associated with other hERG

inhibitors, a paradox attributed to its concurrent blocking of L-type calcium and sodium

channels.[5][8]

Key Applications:

Investigating the mechanisms of atrial fibrillation and flutter.[3]

Studying the pharmacology of multi-ion channel drugs.

Researching drug-induced cardiotoxicity and safety profiles.[8]

Oncology Research: Cell Cycle Inhibition
Recent studies have identified Vanoxerine as a triple inhibitor of cyclin-dependent kinases

CDK2, CDK4, and CDK6.[4] This action disrupts the cell cycle at the G1-S transition, leading to

G1 arrest and apoptosis in cancer cells.

Key Applications:

Investigating novel treatments for human hepatocellular carcinoma (HCC).[4]

Studying the G1-S checkpoint and cell cycle regulation.

Exploring drug repurposing for cancer therapy.[4]

Suppressing cancer stem cell (CSC) functions in colorectal cancer by downregulating G9a

methyltransferase expression via the Akt/Nur77 pathway.

Quantitative Data Summary
The following tables summarize key quantitative parameters of Vanoxerine from various

studies.
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Table 1: Binding Affinity and Inhibitory Concentrations
Target Parameter Value Species Reference

Dopamine

Transporter

(DAT)

Kᵢ 1 - 9 nM Human [1][5]

hERG (Kᵥ11.1)

Channel
IC₅₀ 0.8 nM Human [3]

L-type Calcium

Channel

(hCaᵥ1.2)

IC₅₀ 320 nM Human [3]

Sodium Channel

(hNaᵥ1.5)
IC₅₀ 830 nM Human [3]

Table 2: Pharmacokinetic Data (Human Clinical Trials)
Dose

Cₘₐₓ
(nmol/L)

AUC
(h·nmol/L)

Tₘₐₓ (h)
Elimination
Half-Life (h)

Reference

25 mg/day

(oral)
17.9 81 0.91 - [7]

75 mg/day

(oral)
81.1 365 0.93 53.5 [7]

125 mg/day

(oral)
236.5 1116 1.13 66.0 [7]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Oncology)
This protocol is based on methodologies used to assess Vanoxerine's effect on hepatocellular

carcinoma cells.[4]

Cell Seeding: Plate human hepatocellular carcinoma cells (e.g., Huh7 or QGY7703) in 96-

well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a
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humidified incubator at 37°C with 5% CO₂.

Drug Preparation: Prepare a 10 mM stock solution of Vanoxerine dihydrochloride in DMSO.

Further dilute with cell culture medium to create a series of working concentrations (e.g., 1

µM, 3 µM, 10 µM, 30 µM, 100 µM).

Treatment: Remove the existing medium from the wells and replace it with the medium

containing the various concentrations of Vanoxerine. Include a vehicle control (DMSO at the

same final concentration as the highest drug dose).

Incubation: Incubate the plates for 24, 48, or 72 hours.

Viability Assessment (CCK-8 Assay):

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot

dose-response curves and determine the IC₅₀ value.

Protocol 2: Western Blot for Cell Cycle Proteins
(Oncology)
This protocol outlines the steps to analyze the effect of Vanoxerine on cell cycle-related

proteins.[4]

Cell Culture and Lysis: Culture cells (e.g., QGY7703) as described above and treat with

Vanoxerine (e.g., 10 µM, 30 µM) for 24 hours. Lyse the cells using RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-

polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., CDK2, CDK4, CDK6, phospho-Rb, total Rb, Cyclin D, Cyclin E) overnight at

4°C. Use a loading control antibody (e.g., GAPDH or β-actin).

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities relative to the loading control to determine changes in

protein expression and phosphorylation.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology
(Cardiovascular)
This protocol provides a general framework for measuring Vanoxerine's effect on cardiac ion

channels, based on established methods.[6][8]

Cell Preparation: Use a stable cell line overexpressing the human ion channel of interest

(e.g., hERG in HEK293 cells) or freshly isolated cardiomyocytes.

Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal

pipette solution with appropriate ionic compositions for the specific current being measured.

Patch Clamp Recording:

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.
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Apply a specific voltage-clamp protocol to elicit the ionic current of interest (e.g., a step-

ramp protocol for hERG currents).

Drug Application: After recording a stable baseline current, perfuse the cell with the external

solution containing Vanoxerine at the desired concentration.

Data Acquisition: Record the current during drug application until a steady-state block is

achieved. Perform a washout by perfusing with the drug-free external solution.

Data Analysis: Measure the peak current amplitude before, during, and after drug

application. Calculate the percentage of current block and, if multiple concentrations are

tested, generate a concentration-response curve to determine the IC₅₀ value.

Visualizations: Pathways and Workflows
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Caption: Mechanism of Vanoxerine as a dopamine reuptake inhibitor in the neuronal synapse.
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Caption: Vanoxerine's inhibition of the CDK/Rb pathway leading to G1 cell cycle arrest.
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Caption: General experimental workflow for in vitro testing of Vanoxerine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Vanoxerine (VNI) for Research: Application Notes &
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12778335#laboratory-suppliers-of-vni-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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